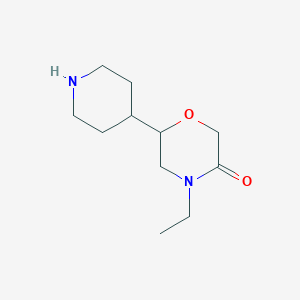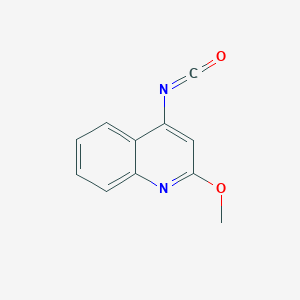![molecular formula C10H18N4 B14865510 N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine](/img/structure/B14865510.png)
N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine is a complex organic compound that features a unique imidazo[4,5-C]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine typically involves the reaction of N,N-dimethylethylamine with an appropriate imidazo[4,5-C]pyridine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The imidazo[4,5-C]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-C]pyridine derivatives and N,N-dimethylethylamine analogs. Examples include:
- N,N-Dimethylethylamine
- Imidazo[4,5-C]pyridine derivatives with different substituents
Uniqueness
What sets N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine apart is its unique combination of the imidazo[4,5-C]pyridine structure with the dimethylamine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H18N4/c1-13(2)5-6-14-8-12-9-3-4-11-7-10(9)14/h8,11H,3-7H2,1-2H3 |
InChI Key |
BTGIRPPQSCSKQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=C1CNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate](/img/structure/B14865433.png)
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide](/img/structure/B14865440.png)
![5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865448.png)

![(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14865469.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865471.png)







